Titanium sesquisulfate

Descripción general

Descripción

Titanium sesquisulfate (TiS2O6) is a white, crystalline solid with a molecular weight of 439.16 g/mol. It is a non-toxic, water-soluble compound which is widely used in various scientific research applications due to its unique properties. This compound is a powerful oxidizing agent and is capable of undergoing a variety of complex chemical reactions. It is also used as a catalyst in organic and inorganic synthesis.

Aplicaciones Científicas De Investigación

Perspectives on Titanium Science and Technology

Titanium and its alloys, including titanium sesquisulfate, are crucial in safety-critical structures such as aircraft, driving research towards predictive computational materials engineering tools. This research focuses on phase transformations and mechanical behavior to overcome challenges in design and manufacturing integration in bioengineering applications (Banerjee & Williams, 2013).

Titanium Sesquioxide: Fabrication, Properties, and Applications

Titanium sesquioxide (Ti2O3) has garnered attention for its unique properties and potential in energy, biomedicine, and electronics. It possesses a narrow bandgap and distinctive electrical and optical properties, leading to applications in seawater desalination, electrocatalytic water splitting, cancer therapy, hydrogen production, and more. The paper discusses its fabrication, properties, and the challenges and future perspectives of Ti2O3 (Li et al., 2022).

Titanium-Based Nanomaterials for Biomedical Applications

Titanium and its alloys, including this compound, are extensively used in medical applications due to their strength and biocompatibility. Research focuses on optimizing surface topography for bioapplications and understanding how nanotechnology, such as titanium dioxide (TiO2) nanotubes, influences cell adhesion, growth, and differentiation. These advancements are crucial for improving osseointegration, protein interaction, and antibacterial properties in medical implants (Kulkarni et al., 2015).

Titanium Dioxide: Engineering to Applications

Titanium dioxide (TiO2) nanomaterials play a significant role in sustainable energy generation and environmental pollutant removal. Research aims to enhance its photocatalytic activity by optimizing optical and electrical properties, with a focus on modification strategies such as defect introduction, morphology control, and mesocrystal structure development. These advancements are integral to applications in photocatalysis, photoelectrochemical devices, photovoltaics, and sensors (Kang et al., 2019).

Titanium-Based Nanomaterials for Cancer Theranostics

Research on titanium-based nanomaterials (Ti-based NMs) has expanded to biomedicine, exploring their structural, compositional, and physicochemical features for cancer theranostics. These materials show promise in drug delivery systems, photothermal therapy, photodynamic therapy, and sonodynamic therapy, enhancing therapeutic efficiency and reducing side effects. This review also discusses the diagnostic effectiveness and toxicity evaluation of Ti-based NMs, highlighting their potential in cancer treatment and diagnosis (Wang et al., 2020).

Direcciones Futuras

The use of titanium and its compounds, including titanium sesquisulfate, is a topic of ongoing research. Future research will likely focus on advanced manufacturing technologies, analyzing the effects of alloying elements on the biocompatibility, corrosion resistance, and mechanical properties of titanium . The role of titanium compounds in regenerative medicine and nanomedicine applications, such as localized drug delivery system, immunomodulatory agents, antibacterial agents, and hemocompatibility, is also a promising area of research .

Mecanismo De Acción

Target of Action

Titanium sesquisulfate, also known as titanous sulfate, is a compound with the molecular formula O12S3Ti2 .

Mode of Action

It is known that titanium and its alloys rapidly form a surface oxide layer in air and aqueous environments . This passive and thin surface oxide hinders active corrosion and ensures a low metal ion release, enhancing biocompatibility .

Biochemical Pathways

Studies on titanium dioxide nanoparticles, a related compound, have shown that they can cause an elevation in ast and alt levels in the blood . Furthermore, titanium dioxide’s antibacterial capabilities can lead to dysbiosis in the gut microbiota .

Result of Action

It is known that this compound is used in the manufacture of bulk, large scale chemicals (including petroleum products), fine chemicals, basic metals, including alloys, computer, electronic and optical products, electrical equipment . It is also used as a biochemical for proteomics research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, titanium and its alloys form a surface oxide layer in air and aqueous environments . This layer hinders active corrosion and ensures a low metal ion release, enhancing biocompatibility .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of titanium sesquisulfate are not well-studied. It is known that titanium compounds can interact with various biomolecules. For instance, titanium dioxide nanoparticles have been shown to interact with proteins and DNA, affecting their structure and function

Cellular Effects

The cellular effects of this compound are largely unexplored. Studies on related titanium compounds suggest that they can influence cell function. For example, titanium dioxide nanoparticles can cause genotoxic effects and are associated with an increased risk of cancer

Molecular Mechanism

Titanium(IV) coordination chemistry is primarily based on the use of two types of precursors: titanium(IV) chloride and titanium(IV) alkoxides . The high reactivity of these precursors towards water explains the unpredictable reactivity of titanium ions

Temporal Effects in Laboratory Settings

Titanium (III) sulfate solution is generally immediately available in most volumes, suggesting it has a certain degree of stability .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on related compounds, such as titanium dioxide nanoparticles, have shown that they can cause toxicity in animals

Metabolic Pathways

Titanium dioxide nanoparticles have been shown to affect various metabolic pathways in microalgae

Transport and Distribution

Titanium (III) sulfate is fully miscible with water , suggesting it could be distributed throughout the body via the circulatory system

Subcellular Localization

Studies on titanium dioxide nanoparticles have shown that they can be taken up by cells and localized to various subcellular compartments

Propiedades

IUPAC Name |

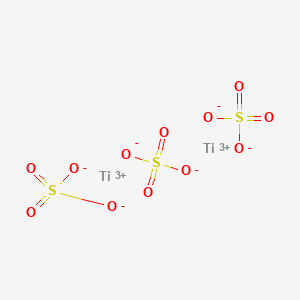

titanium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXOQKKUVQETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890655 | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10343-61-0 | |

| Record name | Titanium sesquisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dititanium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of titanium sesquisulfate in evaluating activated carbon?

A1: this compound is employed as a reagent to assess the decolorizing power of activated carbon. [] While the paper doesn't delve into the precise mechanism, it suggests that the degree of decolorization of the this compound solution, upon contact with activated carbon, provides insights into the adsorption capabilities of the carbon material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)